2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active compounds. The presence of a fluorophenyl group further enhances its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 4-fluoroaniline with an appropriate aldehyde to form an imine intermediate This intermediate is then subjected to cyclization with a piperidine derivative under acidic or basic conditions to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in pharmacology and toxicology.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpiperidin-1-yl)-4-methylquinolin-6-yl: This compound shares a similar piperidine and quinazolinone structure but differs in the position and type of substituents.
N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine: This compound contains a fluorophenyl group and a nitrogen-containing heterocycle, similar to the target compound.
Uniqueness
2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and structural features. The presence of the 3,5-dimethylpiperidine moiety and the fluorophenyl group may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24FN3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H24FN3O/c1-13-7-14(2)12-25(11-13)21-23-10-18-19(24-21)8-16(9-20(18)26)15-3-5-17(22)6-4-15/h3-6,10,13-14,16H,7-9,11-12H2,1-2H3 |
InChI Key |
QGMGHNISPWBOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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